molecular formula C8H10N2O4S B13841296 Asulam-d3 (methoxy-d3)

Asulam-d3 (methoxy-d3)

Cat. No.: B13841296
M. Wt: 233.26 g/mol
InChI Key: VGPYEHKOIGNJKV-FIBGUPNXSA-N
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Description

Asulam-d3 (methoxy-d3) is a deuterated form of asulam, a well-known herbicide. The deuterium labeling is used to trace the compound in various analytical and research applications. Asulam itself is a carbamate herbicide that inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants.

Preparation Methods

The synthesis of Asulam-d3 (methoxy-d3) involves the incorporation of deuterium atoms into the methoxy group of asulam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.

Chemical Reactions Analysis

Asulam-d3 (methoxy-d3) undergoes similar chemical reactions as its non-deuterated counterpart. These include:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Asulam-d3 (methoxy-d3) is used extensively in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to trace and quantify the presence of asulam in various samples.

    Biology: Employed in studies to understand the metabolic pathways and degradation of asulam in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of asulam.

    Industry: Applied in environmental monitoring to detect and measure the levels of asulam in soil and water samples.

Mechanism of Action

Asulam-d3 (methoxy-d3) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in plants. This inhibition leads to a deficiency in folate, ultimately causing the death of the plant. The molecular targets and pathways involved are similar to those of non-deuterated asulam.

Comparison with Similar Compounds

Asulam-d3 (methoxy-d3) is unique due to its deuterium labeling, which allows for precise tracing and quantification in various analytical applications. Similar compounds include:

    Asulam: The non-deuterated form, used primarily as a herbicide.

    Deuterated herbicides: Other herbicides labeled with deuterium for similar analytical purposes.

The uniqueness of Asulam-d3 (methoxy-d3) lies in its specific application in research and analytical studies, where the deuterium labeling provides an advantage in tracing and quantification.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

233.26 g/mol

IUPAC Name

trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3

InChI Key

VGPYEHKOIGNJKV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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